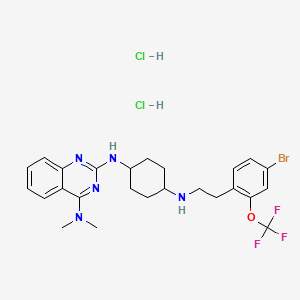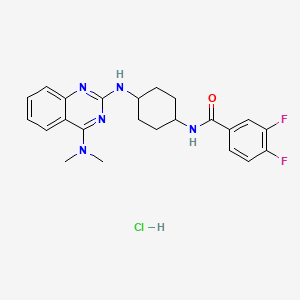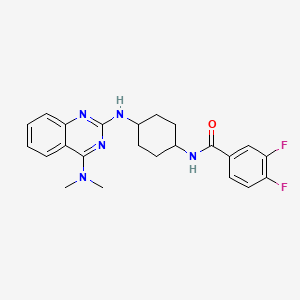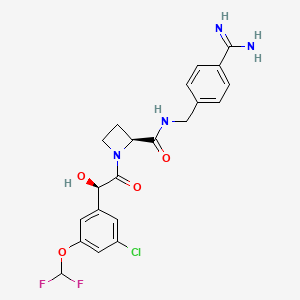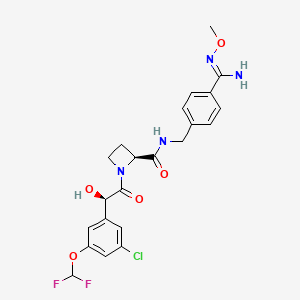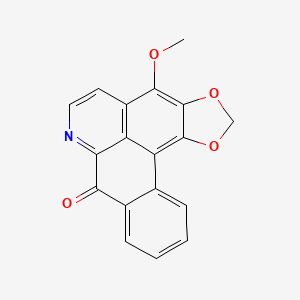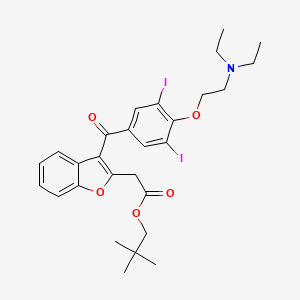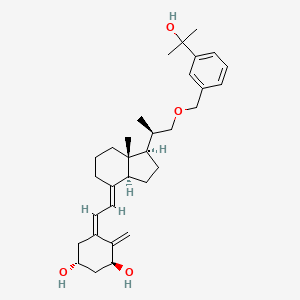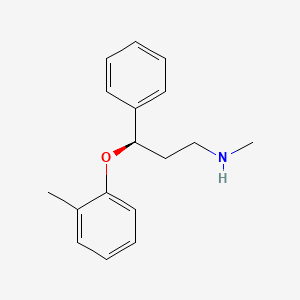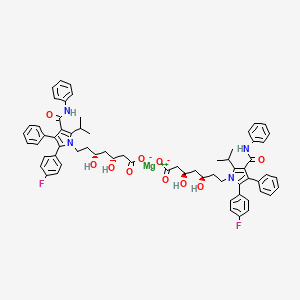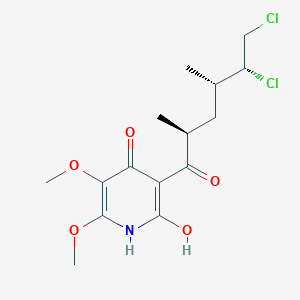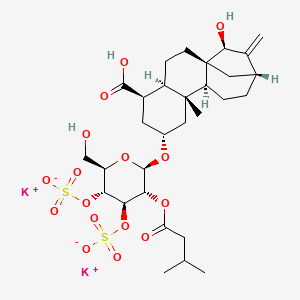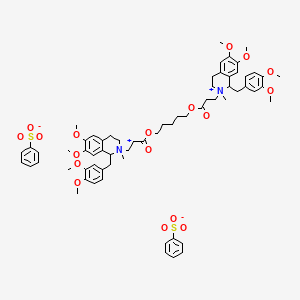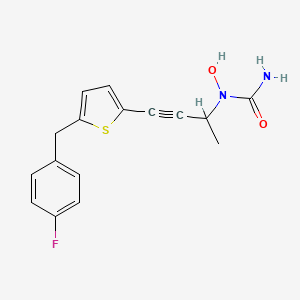![molecular formula C23H18F3N5O2 B1665892 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide CAS No. 951627-57-9](/img/structure/B1665892.png)
4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AZ12419304, also known as GTPL7734, is a bioactive chemical.
Scientific Research Applications
Electrophoresis and Quality Control
- In a study on nonaqueous capillary electrophoresis, derivatives related to 4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide were developed for the separation of imatinib mesylate and related substances, showing potential for quality control applications (Ye et al., 2012).
Potential in Antipsychotic Agents
- Heterocyclic analogues of this compound were synthesized and evaluated as potential antipsychotic agents, showing promise in both in vitro and in vivo studies (Norman et al., 1996).
Analgesic and Anti-Inflammatory Properties
- A study focusing on the synthesis of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, related to this compound, indicated potent analgesic and anti-inflammatory activities in animal models (Dewangan et al., 2016).
Pharmacological Activities
- Substituted 6-bromoquinazolinones, which are structurally related, were synthesized and shown to have significant anti-inflammatory, analgesic, and anti-bacterial activities (Rajveer et al., 2010).
Antibacterial Activity
- N-(6-bromo-2-methyl-4-oxoquinazolin-3(4H)-yl) derivatives, which share a structural core with the compound , have been synthesized and screened for antibacterial activity against various pathogens (Singh et al., 2010).
Antitumor Applications
- Research on water-soluble analogues of quinazolin-4-one-based antitumor agents, related to this compound, has shown significant growth-inhibitory activity in vitro, suggesting potential in cancer therapy (Bavetsias et al., 2002).
Antibacterial, Anthelmintic, and Anti-Inflammatory Activities
- Synthesized derivatives of quinazolinone have been shown to exhibit significant antibacterial, anthelmintic, analgesic, and anti-inflammatory activities, highlighting the compound's broad pharmacological potential (Debnath & Manjunath, 2011).
properties
CAS RN |
951627-57-9 |
|---|---|
Product Name |
4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide |
Molecular Formula |
C23H18F3N5O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide |
InChI |
InChI=1S/C23H18F3N5O2/c1-13-3-4-14(21(32)30-16-7-8-27-20(11-16)23(24,25)26)9-19(13)29-15-5-6-18-17(10-15)22(33)31(2)12-28-18/h3-12,29H,1-2H3,(H,27,30,32) |
InChI Key |
QOTCLGLPFWDADD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=NC=C2)C(F)(F)F)NC3=CC4=C(C=C3)N=CN(C4=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AZ12419304; AZ 12419304; AZ-12419304; GTPL7734; GTPL-7734; GTPL 7734. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



